4'-Azidothymidine 5'-triphosphate
Description
Structure
3D Structure
Properties
IUPAC Name |
[[(2R,3S,5R)-2-azido-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O14P3/c1-5-3-15(9(18)12-8(5)17)7-2-6(16)10(27-7,13-14-11)4-26-31(22,23)29-32(24,25)28-30(19,20)21/h3,6-7,16H,2,4H2,1H3,(H,22,23)(H,24,25)(H,12,17,18)(H2,19,20,21)/t6-,7+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEKENYUWQNKCU-NYNCVSEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140158-13-0 | |
| Record name | 4'-Azidothymidine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140158130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biochemical Activation and Intracellular Metabolism of 4 Azidothymidine
The journey of 4'-azidothymidine (B1666319) from a prodrug to its biologically active form, 4'-azidothymidine 5'-triphosphate, is a multi-step process orchestrated by cellular enzymes. nih.gov This transformation is essential for its therapeutic action.
Cellular Phosphorylation Pathways Leading to this compound Formation
The conversion of AZT to AZTTP is a sequential phosphorylation process. nih.gov It begins with the phosphorylation of AZT to its monophosphate derivative, followed by subsequent phosphorylations to the diphosphate (B83284) and finally to the triphosphate form. nih.gov This cascade is entirely dependent on the host cell's enzymatic machinery. nih.gov
Cellular kinases are the key players in the activation of AZT. nih.gov The initial and rate-limiting step is the conversion of AZT to 4'-azidothymidine 5'-monophosphate (AZTMP) by thymidine (B127349) kinase. nih.govnih.govnih.gov Subsequently, thymidylate kinase catalyzes the phosphorylation of AZTMP to 4'-azidothymidine 5'-diphosphate (AZTDP). nih.govnih.gov The final phosphorylation step, from AZTDP to the active AZTTP, is carried out by nucleoside diphosphate kinase. researchgate.net The efficiency of this phosphorylation cascade can be influenced by the activation state of the cell, with stimulated cells showing a significantly higher rate of AZTTP formation compared to resting cells. nih.govnih.gov
Kinetics of 4'-Azidothymidine Interaction with Thymidine Metabolic Enzymes
The interaction of AZT and its phosphorylated metabolites with the enzymes of the thymidine metabolic pathway reveals important kinetic parameters that govern its activation and potential for interfering with normal cellular processes.
Thymidine kinase exhibits a comparable affinity for both its natural substrate, thymidine, and for AZT. nih.gov However, the maximal rate of phosphorylation for AZT is significantly lower than that for thymidine. nih.gov Specifically, the apparent Km values for thymidine and AZT with purified thymidine kinase are 2.9 μM and 3.0 μM, respectively. nih.govpnas.org Despite this similar affinity, the phosphorylation rate of AZT is only about 60% of that observed with thymidine. nih.govpnas.org Another study reported a Km value of 8.3 µM for AZT with thymidine kinase, with the phosphorylation rate being just 1.4% of that for thymidine. nih.gov This suggests that while thymidine kinase can effectively initiate the activation of AZT, it does so at a reduced efficiency compared to its natural substrate.
The subsequent phosphorylation step, catalyzed by thymidylate kinase, presents a significant bottleneck in the activation of AZT. nih.gov AZTMP is a poor substrate for this enzyme. nih.gov The apparent Km value for AZTMP is approximately twofold greater than that for the natural substrate, dTMP (8.6 μM vs. 4.1 μM). nih.govpnas.org More strikingly, the maximal phosphorylation rate for AZTMP is a mere 0.3% of the rate for dTMP. nih.govpnas.org This indicates that AZTMP acts as an alternative-substrate inhibitor of thymidylate kinase. nih.gov Another study reported a Ki value of 28.9 µM for AZTMP with thymidylate kinase, compared to a Km of 0.56 µM for thymidylate. nih.gov
Furthermore, AZTMP demonstrates a low affinity for thymidylate synthase, with a Ki value of 180 µM, significantly higher than the Km of 8 µM for the natural substrate, deoxyuridylate. nih.gov
Intracellular Pharmacokinetics and Metabolite Pool Dynamics of this compound
The intracellular concentration and stability of the active metabolite, AZTTP, are critical determinants of its efficacy.
Intracellular Concentrations and Half-Life of this compound
Following administration, AZT is metabolized within cells to its mono-, di-, and triphosphate forms. nih.gov Studies in cultured human lymphocytes have shown that after a 24-hour incubation with 2 µM of AZT, the intracellular concentrations of AZTTP ranged from 1 to 3.3 µM. nih.gov In these cells, AZTTP is the major metabolite of AZT. nih.gov However, the levels of the di- and triphosphate forms are generally low. nih.gov
The intracellular half-life of AZTTP has been observed to vary, with studies reporting values ranging from 3 to 6 hours in cultured human lymphocytes. nih.gov Another study in mitogen-stimulated peripheral blood mononuclear cells determined the half-life of all AZT metabolites, including AZTTP, to be approximately 2.5 hours. nih.gov In HIV-1-infected MT4 cells, the elimination of AZTTP followed a biphasic pattern, with an initial half-life of 1.09 hours. asm.org A separate pharmacokinetic study in human peripheral blood mononuclear cells reported an elimination half-life of 4.240 hours for AZTTP. nih.gov
Interactive Data Table: Kinetic Parameters of AZT and its Metabolites
| Compound | Enzyme | Kinetic Parameter | Value (µM) |
|---|---|---|---|
| AZT | Thymidine Kinase | Km | 3.0 nih.govpnas.org, 8.3 nih.gov |
| Thymidine | Thymidine Kinase | Km | 2.9 nih.govpnas.org |
| AZTMP | Thymidylate Kinase | Km | 8.6 nih.govpnas.org |
| dTMP | Thymidylate Kinase | Km | 4.1 nih.govpnas.org |
| AZTMP | Thymidylate Kinase | Ki | 28.9 nih.gov |
| Thymidylate | Thymidylate Kinase | Km | 0.56 nih.gov |
| AZTMP | Thymidylate Synthase | Ki | 180 nih.gov |
| Deoxyuridylate | Thymidylate Synthase | Km | 8 nih.gov |
Interactive Data Table: Intracellular Half-Life of AZTTP
| Cell Type | Half-Life (hours) |
|---|---|
| Cultured Human Lymphocytes | 3 - 6 nih.gov |
| Mitogen-stimulated PBMCs | ~2.5 nih.gov |
| HIV-1-infected MT4 Cells (initial) | 1.09 asm.org |
| Human PBMCs | 4.240 nih.gov |
Incorporation of 4'-Azidothymidine Monophosphate into Cellular DNA
Research has demonstrated that 4'-Azidothymidine monophosphate (AZT-MP) can be incorporated into the DNA of human cells. nih.gov This incorporation is a key aspect of its mechanism of action and also contributes to its cellular toxicity.
Unlike some other nucleoside analogues that act as obligate chain terminators, the incorporation of a single AZT-MP molecule into nascent DNA by human DNA polymerases α and β occurs at a very slow rate and does not immediately halt chain elongation. nih.gov However, these polymerases are unable to incorporate a second consecutive AZT-MP molecule. nih.gov
In contrast, HIV reverse transcriptase can efficiently incorporate two consecutive AZT-MP molecules. nih.gov The incorporation of two successive AZT-MP molecules, or two AZT-MP molecules separated by a single deoxyribonucleoside monophosphate, effectively terminates further DNA chain elongation by the viral enzyme. nih.gov
Studies have quantified the extent of AZT-MP incorporation into cellular DNA. In A3.01 cells incubated with 2.9 µM of AZT for 24 hours, the extent of AZT-MP substitution for deoxythymidine monophosphate (dTMP) in the DNA was found to be 1 in 6,979. nih.gov
The following table summarizes key findings related to the interaction of 4'-Azidothymidine and its metabolites with cellular enzymes and its incorporation into DNA.
| Parameter | Enzyme/Process | Value | Cell Line | Reference |
| Ki of AZT | Thymidine Kinase | 5.2 µM | - | nih.gov |
| Km of Thymidine | Thymidine Kinase | 0.7 µM | - | nih.gov |
| Km of AZT | Thymidine Kinase | 8.3 µM | - | nih.gov |
| Phosphorylation Rate of AZT vs. Thymidine | Thymidine Kinase | 1.4% | - | nih.gov |
| Ki of AZT-MP | Thymidylate Kinase | 28.9 µM | - | nih.gov |
| Ki of AZT-TP | DNA Polymerase α | 62.5 µM | - | nih.govnih.gov |
| Ki of AZT-TP | DNA Polymerase β | 150 µM | - | nih.govnih.gov |
| AZT-MP Incorporation | Cellular DNA | 1 in 6979 dTMP | A3.01 | nih.gov |
Molecular Mechanisms of 4 Azidothymidine 5 Triphosphate Action
Inhibition of Viral Reverse Transcriptases
4'-Azidothymidine (B1666319) 5'-triphosphate is a potent inhibitor of viral reverse transcriptases, the enzymes essential for retroviruses like HIV to replicate. sciencesnail.com Its inhibitory action is multifaceted, involving competitive inhibition and chain termination.
Competitive Inhibition against Deoxythymidine Triphosphate (dTTP)
AZT-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral reverse transcriptase. nih.govnih.gov This means that AZT-TP directly competes with dTTP for binding to the active site of the enzyme. nih.govnih.gov The structural similarity between AZT-TP and dTTP allows it to be recognized and bound by the reverse transcriptase. sciencesnail.com However, the affinity of HIV-1 reverse transcriptase for AZT-TP is significantly higher than for the natural substrate, dTTP, making it a highly effective competitor. nih.gov
Chain Termination Mechanism in Viral DNA Synthesis
Once incorporated into the growing viral DNA chain, AZT-TP acts as a chain terminator. sciencesnail.comstackexchange.comyoutube.com The key structural feature of AZT is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (B1232118) group (-N3). sciencesnail.comnih.gov This azido group prevents the formation of the necessary phosphodiester bond with the next incoming deoxynucleotide triphosphate, effectively halting the elongation of the DNA strand. sciencesnail.comnih.govyoutube.com This termination of viral DNA synthesis is a critical step in inhibiting viral replication. sciencesnail.com
Differential Inhibition of RNA-dependent DNA Synthesis versus DNA-dependent DNA Synthesis by HIV-1 Reverse Transcriptase
Research has shown that AZT-TP exhibits a more potent inhibitory effect on the RNA-dependent DNA synthesis activity of HIV-1 reverse transcriptase compared to its DNA-dependent DNA synthesis activity. nih.gov The inhibition constant (Ki) for AZT-TP during RNA-dependent DNA synthesis is significantly lower (Ki = 0.009 µM) than during DNA-dependent DNA synthesis (Ki = 0.95 µM). nih.gov This indicates that AZT-TP is a more powerful inhibitor when the enzyme is using an RNA template to create a DNA strand, a crucial step in the retroviral life cycle. nih.gov
Molecular Basis for Efficient Incorporation of Consecutive Analogues by Viral Reverse Transcriptase
A striking feature of HIV-1 reverse transcriptase is its ability to efficiently incorporate two consecutive AZT monophosphate (AZT-MP) molecules into the nascent DNA chain. nih.gov The incorporation of two back-to-back AZT-MP molecules leads to a definitive stop in DNA chain elongation. nih.gov Furthermore, even when two AZT-MP molecules are separated by a single natural deoxyribonucleoside monophosphate (like dAMP, dCMP, or dGMP), the elongation of the DNA chain by HIV-1 reverse transcriptase is still abolished. nih.gov
Interactions with Cellular DNA Polymerases
While highly effective against viral reverse transcriptase, the interaction of AZT-TP with human cellular DNA polymerases is also a critical aspect of its molecular profile.
Comparative Inhibition of Human DNA Polymerases Alpha and Beta
In contrast to its potent inhibition of viral reverse transcriptase, AZT-TP is a poor inhibitor of human DNA polymerases alpha and beta. nih.govnih.govnih.gov Studies have shown that the inhibition constants (Ki) for AZT-TP against these cellular enzymes are significantly higher, with a Ki of 62.5 µM for DNA polymerase alpha and 150 µM for DNA polymerase beta. nih.gov This demonstrates a high degree of selectivity of AZT-TP for the viral enzyme over the host's DNA polymerases, which is a key factor in its therapeutic window. sciencesnail.comnih.govstackexchange.com Human DNA polymerases alpha and beta can incorporate a single AZT-MP molecule into the DNA, but they do so at a very slow rate and are able to continue elongation. nih.gov Critically, these cellular polymerases are unable to incorporate a second consecutive AZT-MP molecule. nih.gov
| Enzyme | Substrate/Inhibitor | Km/Ki (µM) |
| HIV-1 Reverse Transcriptase (RNA-dependent) | dTTP | 3.3 |
| HIV-1 Reverse Transcriptase (RNA-dependent) | AZT-TP | 0.009 |
| HIV-1 Reverse Transcriptase (DNA-dependent) | dTTP | 16.3 |
| HIV-1 Reverse Transcriptase (DNA-dependent) | AZT-TP | 0.95 |
| Human DNA Polymerase Alpha | AZT-TP | 62.5 |
| Human DNA Polymerase Beta | AZT-TP | 150 |
Inhibition of Cellular DNA Polymerase Gamma
4'-Azidothymidine 5'-triphosphate (AZT-TP), the pharmacologically active metabolite of the nucleoside analog azidothymidine (AZT), serves as a potent inhibitor of cellular DNA polymerase gamma (Pol γ). nih.govahajournals.org This mitochondrial enzyme is exclusively responsible for the replication and repair of mitochondrial DNA (mtDNA). The inhibitory action of AZT-TP on Pol γ is a primary mechanism behind the mitochondrial toxicity observed with long-term AZT therapy. ahajournals.orgfrontiersin.org
The inhibition of Pol γ by AZT-TP follows a mixed kinetic pattern. ahajournals.org It acts as a competitive inhibitor with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.govahajournals.orgnih.gov This means AZT-TP directly competes with dTTP for binding to the enzyme's active site. However, the inhibition is noncompetitive concerning the other three deoxyribonucleoside triphosphates (dATP, dCTP, dGTP). nih.govnih.gov This dual mechanism underscores the compound's disruptive effect on mtDNA synthesis. Once incorporated into the nascent mtDNA strand by Pol γ, the 3'-azido group of AZT prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and halting DNA replication. pnas.org
Biochemical studies have quantified the inhibitory potential of AZT-TP against Pol γ. In vitro kinetic analyses using purified bovine cardiac mitochondrial DNA polymerase-gamma revealed a competitive inhibition constant (Ki) of 1.8 ± 0.2 µmol/L and a noncompetitive inhibition constant (Ki') of 6.8 ± 1.7 µmol/L. ahajournals.org While these values are significantly higher than those for retroviral reverse transcriptase, they are lower than for other cellular DNA polymerases like α and β, highlighting the relative sensitivity of Pol γ to AZT-TP. nih.govahajournals.org This selective inhibition of the mitochondrial DNA polymerase is a key factor in the pathogenesis of AZT-induced myopathy. ahajournals.org
Interactive Table: Inhibition Kinetics of DNA Polymerase Gamma by AZT-TP
| Parameter | Value | Description |
| Inhibition Type vs. dTTP | Competitive | AZT-TP directly competes with the natural substrate dTTP for the enzyme's active site. nih.govahajournals.org |
| Inhibition Type vs. other dNTPs | Noncompetitive | AZT-TP binds to a site other than the active site, affecting enzyme function regardless of other substrate concentrations. nih.gov |
| Competitive Ki | 1.8 ± 0.2 µmol/L | The inhibition constant for competitive inhibition, indicating the concentration of AZT-TP that doubles the apparent Km for dTTP. ahajournals.org |
| Noncompetitive Ki' | 6.8 ± 1.7 µmol/L | The inhibition constant for noncompetitive inhibition, reflecting the binding affinity of AZT-TP to the enzyme-substrate complex. ahajournals.org |
Modulation of Telomerase Activity
Mechanism of Telomerase Inhibition
Telomerase is a specialized reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes. nih.govnatap.org Given its structural and functional similarities to viral reverse transcriptases, telomerase is also a target for nucleoside reverse transcriptase inhibitors like AZT. nih.gov The active form, AZT-TP, inhibits telomerase activity, leading to telomere shortening and subsequent cellular responses such as senescence and apoptosis. nih.govnih.gov
The mechanism of inhibition involves AZT-TP acting as a chain-terminating substrate for the catalytic subunit of telomerase, hTERT. nih.govnatap.org AZT-TP competes with the endogenous nucleotide dTTP for incorporation into the growing telomeric DNA strand. natap.org Studies using Tetrahymena telomerase demonstrated that AZT-TP is a less efficient competitor than dTTP, with 50% inhibition occurring at approximately 80 µM AZT-TP. natap.org Upon incorporation, the 3'-azido group on the sugar moiety of AZT prevents the formation of the 3'-5' phosphodiester bond necessary for elongation, thereby terminating the synthesis of the telomeric repeat. nih.gov This leads to a progressive shortening of telomeres with each cell division, which can trigger DNA damage responses and inhibit the proliferation of cancer cells, where telomerase is often reactivated. nih.govnih.gov
Structural Basis for Telomerase Interaction
The structural basis for the interaction between AZT-TP and telomerase is understood through its analogy with HIV-1 reverse transcriptase (RT). nih.gov The triphosphate portion of AZT-TP binds to the dNTP-binding site within the enzyme's catalytic core. nih.gov This binding is stabilized by interactions with key amino acid residues within the active site. Once positioned, the enzyme catalyzes the addition of the AZT monophosphate to the 3' end of the primer DNA strand. nih.gov
The critical feature for chain termination is the replacement of the 3'-hydroxyl group (OH) with an azido group (N3). pnas.orgnih.gov The 3'-OH group is essential for forming a phosphodiester bond with the incoming nucleotide's 5'-triphosphate group. The azido group is incapable of participating in this nucleophilic attack, thus irreversibly blocking further DNA synthesis. While crystal structures of AZT-TP complexed with telomerase are not as extensively detailed as with HIV-1 RT, the fundamental principle of interaction and chain termination is conserved due to the shared reverse transcriptase function. nih.govnih.gov
Impact on Mitochondrial Function and Dynamics
Disruption of Mitochondrial Quality Control Systems
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity, a process known as mitochondrial quality control. nih.govfrontiersin.org The accumulation of AZT-TP has been shown to severely impair these dynamics, leading to mitochondrial dysfunction. nih.govnih.gov Specifically, AZT-TP disrupts the delicate balance between mitochondrial fission and fusion, pushing it towards fragmentation. nih.gov
In cell models of cardiomyopathy, the accumulation of AZT-TP leads to significant changes in the expression of key regulatory proteins. nih.govnih.gov The messenger RNA (mRNA) expression of proteins responsible for fission, such as dynamin-related protein 1 (Drp1) and its receptor mitochondrial fission factor (Mff), is upregulated. nih.govnih.gov Concurrently, the expression of optic atrophy 1 (Opa1), a protein crucial for the fusion of the inner mitochondrial membrane, is downregulated. nih.govnih.gov This imbalance, characterized by increased Drp1 translocation to the mitochondria and reduced levels of functional Opa1, results in a shift from a healthy, tubular mitochondrial network to one that is predominantly fragmented and dysfunctional. nih.gov This disruption of the mitochondrial quality control system is a key step in AZT-TP-induced cytotoxicity. nih.govmedchemexpress.com
Interactive Table: Effect of AZT-TP on Mitochondrial Dynamics Proteins
| Protein | Function | Effect of AZT-TP Accumulation | Consequence |
| Drp1 | Fission | Upregulation of mRNA expression and increased translocation to mitochondria. nih.govnih.gov | Promotes mitochondrial fragmentation. nih.gov |
| Mff | Fission | Upregulation of mRNA expression. nih.govnih.gov | Enhances Drp1-mediated fission. nih.gov |
| Opa1 | Fusion | Downregulation of mRNA expression. nih.govnih.gov | Inhibits mitochondrial fusion, contributing to fragmentation. nih.gov |
Activation of Mitochondria-Mediated Apoptosis Pathways
The mitochondrial dysfunction and disruption of quality control initiated by AZT-TP culminate in the activation of programmed cell death, or apoptosis. nih.govmedchemexpress.com The fragmented mitochondria resulting from the imbalance in fission and fusion are less efficient at producing ATP and are prone to generating higher levels of cytotoxic reactive oxygen species (ROS). nih.govmedchemexpress.com This state of oxidative stress and energy deficit is a potent trigger for the intrinsic, or mitochondria-mediated, pathway of apoptosis. nih.gov
Studies have demonstrated that the accumulation of AZT-TP, but not its monophosphate precursor, is directly responsible for inducing apoptosis. nih.gov The damaged mitochondria release pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This event initiates a cascade of caspase activation, leading to the systematic dismantling of the cell. Therefore, AZT-TP-induced cell death is directly linked to its detrimental effects on mitochondrial dynamics and function, establishing a clear pathway from the inhibition of mtDNA synthesis to the ultimate demise of the cell. nih.govnih.govmedchemexpress.com
Inhibition of Other Viral DNA Polymerases (e.g., HBV DNA Polymerase)
While this compound (AZTTP) is most renowned for its potent inhibition of HIV-1 reverse transcriptase, its activity extends to other viral DNA polymerases, albeit with varying efficacy. A notable example is its effect on the DNA polymerase of the Hepatitis B virus (HBV).
Research has demonstrated that AZTTP can directly inhibit the activity of HBV DNA polymerase. This inhibition is a competitive mechanism, where AZTTP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the viral enzyme. nih.gov The inhibitory effect has been observed at concentrations as low as 0.05 microM. nih.gov
Kinetic studies have quantified the inhibitory potency of AZTTP against HBV DNA polymerase. The inhibition constant (Ki) for AZTTP has been determined to be approximately 0.04 microM. nih.gov This value is in a similar range to the Michaelis constant (Km) for the natural substrate dTTP, which is about 0.1 microM, indicating a significant affinity of AZTTP for the HBV enzyme. nih.gov It is important to note that the threo analog of AZTTP does not exhibit any inhibitory effect on HBV DNA polymerase. nih.gov
Interactive Data Table: Inhibition of HBV DNA Polymerase by AZTTP
| Parameter | Value | Reference |
|---|---|---|
| Mechanism of Inhibition | Competitive with dTTP | nih.gov |
| Inhibition Constant (Ki) | ~0.04 µM | nih.gov |
| Michaelis Constant (Km) for dTTP | 0.1 µM | nih.gov |
Inhibition of Phosphorolysis Catalyzed by HIV-1 Reverse Transcriptase
A critical aspect of the molecular action of this compound, particularly in the context of drug resistance, involves its interaction with the phosphorolytic activity of HIV-1 reverse transcriptase (RT). Phosphorolysis is the reverse reaction of DNA synthesis, where the enzyme removes the incorporated nucleotide monophosphate from the terminated DNA primer.
A primary mechanism of resistance to AZT in HIV-1 involves the enhanced ability of mutant RT to excise the incorporated 3'-azido-3'-deoxythymidine monophosphate (AZTMP) from the end of the DNA chain. mdpi.comnih.gov This excision is an ATP-mediated process, where ATP acts as a pyrophosphate donor, leading to the formation of AZT adenosine (B11128) dinucleoside tetraphosphate (B8577671) (AZTppppA) and an unblocked DNA primer. mdpi.com This removal of the chain-terminating AZTMP allows DNA synthesis to resume, thereby conferring resistance to the drug. mdpi.comnih.gov AZT-resistant mutant enzymes exhibit an increased rate of this pyrophosphorolytic cleavage. nih.gov
Interestingly, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been found to play a crucial role in counteracting this resistance mechanism. NNRTIs can inhibit the phosphorolytic activity of HIV-1 RT. nih.govasm.org By doing so, they prevent the removal of the incorporated AZTMP, effectively resensitizing the AZT-resistant enzyme to the inhibitory effects of AZTTP. nih.gov This inhibition of phosphorolysis by NNRTIs is a key factor in the synergistic effect observed when AZT is used in combination with these inhibitors. nih.govasm.orgresearchgate.net
Interactive Data Table: Key Factors in Phosphorolysis and its Inhibition
| Factor | Role | Reference |
|---|---|---|
| AZT-resistant HIV-1 RT | Exhibits enhanced phosphorolytic activity, removing incorporated AZTMP. | nih.govnih.gov |
| ATP | Acts as a pyrophosphate donor in the excision of AZTMP. | mdpi.com |
| AZTMP | The incorporated monophosphate of AZT that is removed from the DNA chain. | mdpi.com |
| NNRTIs | Inhibit the phosphorolytic activity of both wild-type and AZT-resistant HIV-1 RT. | nih.govasm.org |
| Synergy | Observed when AZTTP is combined with NNRTIs due to the inhibition of phosphorolysis. | nih.govasm.orgresearchgate.net |
Enzymatic Specificity and Selectivity Studies of 4 Azidothymidine 5 Triphosphate
Comparative Enzyme Affinity and Binding Kinetics
The therapeutic efficacy of 4'-azidothymidine (B1666319) (ADRT), the prodrug of 4'-Azidothymidine 5'-triphosphate (ADRT-TP or AZTTP), hinges on its selective inhibition of viral reverse transcriptase over host cellular DNA polymerases. This selectivity is a function of the differential affinity and incorporation kinetics of AZTTP by these enzymes.
AZTTP acts as a competitive inhibitor with respect to the natural substrate, thymidine (B127349) triphosphate (TTP). Studies have demonstrated that AZTTP is a significantly more potent inhibitor of HIV-1 reverse transcriptase (HIV-1 RT) compared to human DNA polymerases α and β. For HIV-1 RT, the inhibition is more pronounced during RNA-dependent DNA synthesis than DNA-dependent DNA synthesis. researchgate.net Specifically, the inhibition constant (Ki) for AZTTP in RNA-to-DNA synthesis by HIV-1 RT is 0.009 µM, whereas for DNA-to-DNA synthesis, the Ki is 0.95 µM. researchgate.net In stark contrast, AZTTP is a poor inhibitor of human DNA polymerase α and β, with Ki values of 62.5 µM and 150 µM, respectively. researchgate.net
The M184V mutation in HIV-1 RT, which confers high-level resistance to lamivudine (B182088) (3TC), does not significantly alter the incorporation efficiency of AZTTP. Pre-steady-state kinetic analysis reveals that the maximal rate of incorporation (kpol) of AZT monophosphate (AZTMP) by the M184V mutant (referred to as RT-3TC) is comparable to that of the wild-type enzyme. acs.org This suggests that the M184V mutation does not confer resistance to AZT by discriminating against its triphosphate form at the level of incorporation. acs.orgnih.govnih.gov
| Enzyme/Mutant | Substrate/Inhibitor | K_m / K_d (µM) | K_i (µM) | k_pol (s⁻¹) | Selectivity (Host vs. Viral) |
| HIV-1 RT (Wild-Type) | TTP (RNA template) | 3.3 | - | 10.1 ± 0.6 | - |
| AZTTP (RNA template) | - | 0.009 | 3.1 ± 0.1 | - | |
| TTP (DNA template) | 16.3 | - | - | - | |
| AZTTP (DNA template) | 3.6 ± 0.6 | 0.95 | - | - | |
| HIV-1 RT (M184V Mutant) | AZTTP (DNA template) | - | - | 3.9 ± 0.6 | - |
| Human DNA Polymerase α | TTP | - | - | - | - |
| AZTTP | - | 62.5 | - | ~6944-fold less sensitive than HIV-1 RT (RNA template) | |
| Human DNA Polymerase β | TTP | - | - | - | - |
| AZTTP | - | 150 | - | ~16667-fold less sensitive than HIV-1 RT (RNA template) |
Data sourced from multiple studies. researchgate.netacs.org
Structural Determinants of Enzyme-4'-Azidothymidine 5'-triphosphate Interactions
The selective inhibition of HIV-1 RT by AZTTP is rooted in the specific structural interactions between the analog and the enzyme's active site. Crystallographic and nuclear magnetic resonance (NMR) studies have provided insights into the conformation of AZTTP when bound to HIV-1 RT.
When bound to the enzyme, the conformation of AZTTP is similar to that of the natural substrate, dTTP. acs.org The glycosidic angle is in the anti-conformation, and the deoxyribose ring adopts a C4'-exo pucker. acs.org This is noteworthy because, in its solid-state, the deoxyribose ring of AZT has an unusual C4'endo/C3'exo pucker, which does not appear to be relevant for its interaction with HIV-1 RT. acs.org
The azido (B1232118) group at the 3' position of the ribose sugar is the key structural feature that distinguishes AZTTP from dTTP. This group prevents the formation of a 3'-5' phosphodiester bond with the next incoming nucleotide, thus terminating the growing DNA chain. While the azido group itself may have multiple conformations within the active site, it is positioned in a way that sterically hinders the approach of the next deoxynucleoside triphosphate (dNTP). embopress.org
Mutations conferring resistance to AZT can induce long-range conformational changes in the enzyme that propagate to the active site. nih.gov For instance, mutations at residues 215 and 219 can alter the positioning of the catalytic aspartate residues in the palm subdomain, which are crucial for the polymerase activity. nih.gov
Mechanisms of Resistance to this compound at the Enzymatic Level
The primary mechanism of high-level resistance to AZT is not a decreased affinity for AZTTP, but rather an enhanced ability of the mutant reverse transcriptase to excise the incorporated AZT monophosphate (AZTMP) from the 3' end of the terminated DNA chain. This excision is an ATP-dependent pyrophosphorolysis reaction, where ATP acts as the pyrophosphate donor. nih.govnih.gov
Mutational Analysis of Viral Reverse Transcriptase Resistance (e.g., M184V)
The M184V mutation in HIV-1 RT is a prime example of the complex interplay of resistance mutations. While it is the primary mutation conferring high-level resistance to lamivudine (3TC) and emtricitabine (B123318) (FTC), it paradoxically increases the susceptibility of the virus to AZT. nih.govnih.govnih.gov This sensitization to AZT is a direct consequence of the M184V mutation's effect on the excision of AZTMP.
Studies have shown that the M184V mutation significantly reduces the ability of HIV-1 RT to carry out the ATP-mediated excision of AZTMP. nih.govnih.govnih.gov This effect is observed both in the context of an otherwise wild-type enzyme and in enzymes that also contain thymidine analog mutations (TAMs), which are known to enhance AZTMP excision. nih.gov The M184V mutation alters the polymerase active site in a manner that specifically interferes with this excision process. nih.govnih.gov
The presence of the M184V mutation, therefore, counteracts the primary mechanism of AZT resistance. By impairing the removal of the chain-terminating AZTMP, the M184V mutation effectively traps the inhibitor in the viral DNA, leading to a more potent antiviral effect of AZT. This phenomenon underscores the intricate and often counterintuitive nature of viral drug resistance at the enzymatic level.
| Enzyme/Mutant | Function | Effect of M184V Mutation |
| HIV-1 RT (Wild-Type) | AZTTP Incorporation | - |
| AZTMP Excision (ATP-mediated) | - | |
| HIV-1 RT (M184V Mutant) | AZTTP Incorporation | No significant change in the rate of incorporation compared to wild-type. acs.orgnih.govnih.gov |
| AZTMP Excision (ATP-mediated) | Decreases the ability of the enzyme to carry out AZTMP excision. nih.govnih.govnih.gov |
Synthetic Methodologies and Analog Development for 4 Azidothymidine 5 Triphosphate
Chemical Synthesis Routes for 4'-Azidothymidine (B1666319) 5'-triphosphate
The primary route to obtaining 4'-azidothymidine 5'-triphosphate (ADRT-TP) is through the sequential phosphorylation of the parent nucleoside, 4'-azidothymidine (ADRT). This process can be achieved through enzymatic methods that mimic the intracellular metabolic pathway.
Phosphorylation of 4'-Azidothymidine Nucleoside
4'-Azidothymidine is a novel nucleoside analog that, unlike Zidovudine (B1683550) (AZT), retains the crucial 3'-hydroxy group. nih.gov The conversion of ADRT to its active triphosphate form is a stepwise enzymatic process within the cell, and these enzymatic steps can be replicated for chemical synthesis. nih.gov
The metabolic pathway involves sequential phosphorylation:
Monophosphorylation: The first step is the conversion of ADRT to 4'-azidothymidine 5'-monophosphate (ADRT-MP). This reaction is catalyzed by the cellular enzyme thymidine (B127349) kinase. nih.gov Studies have shown that while ADRT is a substrate for thymidine kinase, the rate of its phosphorylation is approximately 1.4% of that for the natural substrate, thymidine. The Michaelis constant (Km) of ADRT for thymidine kinase is 8.3 µM. nih.gov
Triphosphorylation: In the final step, ADRT-DP is converted to the active compound, this compound (ADRT-TP). This phosphorylation is carried out by other cellular kinases. nih.gov
In cultured human lymphocytes, ADRT is efficiently phosphorylated to ADRT-TP, which becomes the major intracellular metabolite. nih.gov The selective action of ADRT-TP is based on its ability to competitively inhibit viral reverse transcriptase. nih.gov It is a more potent inhibitor of the RNA-dependent DNA synthesis activity of HIV reverse transcriptase (Ki = 0.009 µM) compared to its DNA-dependent DNA synthesis activity (Ki = 0.95 µM). nih.gov In contrast, it is a poor inhibitor of human DNA polymerases α and β. nih.gov
| Enzyme | Substrate | Product | Kinetic Parameters (for ADRT) |
| Thymidine Kinase | 4'-Azidothymidine (ADRT) | ADRT-Monophosphate (ADRT-MP) | Km = 8.3 µM; Ki = 5.2 µM nih.gov |
| Thymidylate Kinase | ADRT-Monophosphate (ADRT-MP) | ADRT-Diphosphate (ADRT-DP) | Ki = 28.9 µM nih.gov |
| Cellular Kinases | ADRT-Diphosphate (ADRT-DP) | ADRT-Triphosphate (ADRT-TP) | Efficiently phosphorylated in lymphocytes nih.gov |
Radiosynthesis Techniques for Labeled this compound
Radiolabeled nucleoside triphosphates are invaluable tools for studying pharmacokinetics and mechanisms of action. While specific protocols for the radiosynthesis of labeled this compound are not detailed in the reviewed literature, methods developed for the closely related compound, 3'-azido-3'-deoxythymidine (AZT), provide a likely analogous approach.
A facile method for preparing [α-³²P]-AZT 5'-triphosphate has been reported that avoids the need for anhydrous conditions or specific enzymes for the initial phosphorylation. This approach involves two key stages:
Monophosphorylation: The 5'-hydroxyl group of the nucleoside is phosphorylated using [³²P]-NH₄H₂PO₄ in the presence of urea.
Triphosphate Synthesis: The resulting monophosphate is then converted to the triphosphate by reacting it with 1,1'-carbonyldiimidazole (B1668759) followed by tetrabutylammonium (B224687) pyrophosphate in a dry organic solvent like dimethylformamide (DMF).
This general methodology could, in principle, be adapted for the radiosynthesis of [α-³²P]-4'-azidothymidine 5'-triphosphate, providing a valuable reagent for detailed biochemical and cellular studies.
Design and Synthesis of this compound Mimics and Derivatives
To overcome limitations of parent nucleoside analogs, such as enzymatic degradation and development of drug resistance, significant effort has been directed towards the synthesis of modified triphosphate mimics and derivatives. Although much of the published research focuses on the 3'-azido isomer (AZT), the synthetic strategies are highly relevant for the development of 4'-azidothymidine analogs.
Modification at Phosphate (B84403) Bridges (e.g., α-P-thio, β,γ-difluoromethylene)
Modifications to the triphosphate chain can enhance stability and alter biological activity. While specific examples for this compound are not prominent in the literature, extensive work on AZT provides a blueprint for potential synthetic routes.
Key synthetic strategies for modifying the phosphate chain of nucleosides like AZT include:
α-Borano-β,γ-bridge Modification: Reaction of the nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by treatment with a pyrophosphate analog, yields a cyclic triphosphate intermediate. This intermediate can then be treated with a borane (B79455) complex and hydrolyzed to yield the α-borano-modified triphosphate mimic. nih.govacs.org
β,γ-Difluoromethylene Substitution: The introduction of a difluoromethylene (-CF₂-) group in place of the β,γ-bridging oxygen atom creates a non-hydrolyzable link, increasing stability. One of the most potent and stable mimics of AZT triphosphate is AZT 5'-α-R(p)-borano-β,γ-(difluoromethylene)triphosphate, which shows comparable potency to AZT-TP but is over 20-fold more stable in serum and cell extracts. nih.gov
α-P-thio Substitution: The replacement of a non-bridging oxygen on the α-phosphate with sulfur creates an α-P-thio analog. These can be synthesized from cyclic intermediates by reaction with elemental sulfur. nih.govacs.org
These synthetic approaches could foreseeably be applied to 4'-azidothymidine to generate novel, more stable, and potentially more effective triphosphate mimics.
Stereoisomeric Analogues (e.g., β-L-4'-Azidothymidine 5'-triphosphate)
The stereochemistry of the sugar moiety is a critical determinant of a nucleoside analog's biological activity. Nucleosides typically exist in the β-D configuration. The synthesis of β-L isomers is a strategy to explore new pharmacological profiles.
While studies specifically detailing the synthesis and activity of β-L-4'-azidothymidine 5'-triphosphate were not found, research on the corresponding 3'-azido isomer (β-L-AZT) is informative. The triphosphate of β-L-AZT (L-AZTTP) was chemically synthesized and evaluated for its inhibitory effects. It was found to be a very poor inhibitor of HIV-1 reverse transcriptase, with a potency 266-fold lower than its natural β-D counterpart. This suggests that the viral enzyme's active site is highly stereospecific. This finding implies that the lack of antiviral activity of the parent β-L-AZT nucleoside is likely due to the poor inhibitory capacity of its active triphosphate metabolite. This highlights the stringent stereochemical requirements for effective enzyme inhibition in this class of compounds.
Hybrid Conjugates and Dual-Targeting Inhibitors (e.g., AZT-"clicked" into 1,2,3-triazoles)
The azide (B81097) functional group is particularly useful for creating hybrid molecules through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) which forms a stable 1,2,3-triazole ring. glenresearch.comnih.gov This strategy allows for the covalent linking of the nucleoside to other molecules, such as targeting ligands or other inhibitors.
The 3'-azido group of AZT has been successfully used as a chemical handle for click chemistry. nih.gov Researchers have synthesized novel 1,2,3-triazole derivatives of AZT by reacting it with various alkynes. nih.govacs.org Intriguingly, it was found that attaching a bulky aromatic ring via a 1,5-disubstituted triazole at the 3' position resulted in compounds with potent anti-HIV activity. nih.gov The corresponding triphosphates of these hybrid conjugates were synthesized and shown to act as chain terminators. nih.gov
Given that the defining feature of 4'-azidothymidine is its 4'-azido group, this compound is also a prime candidate for modification via click chemistry. This functional group could be reacted with a wide array of alkyne-containing molecules to generate novel 4'-triazole-thymidine conjugates. Following the click reaction, the resulting hybrid nucleoside could then be phosphorylated using the enzymatic or chemical methods described previously (Section 5.1.1) to yield the corresponding 5'-triphosphate. This approach opens a vast field for creating dual-targeting inhibitors or probes for studying biological systems.
Development of Prodrug Strategies for Intracellular this compound Delivery
The therapeutic efficacy of nucleoside analogs like 4'-azidothymidine (AZT) is dependent on their intracellular conversion to the active 5'-triphosphate form. nih.gov However, the direct administration of the triphosphate metabolite, this compound (AZTTP), is impeded by its high polarity and negative charge at physiological pH, which prevents it from efficiently crossing cellular membranes. nih.gov To overcome this limitation, various prodrug strategies have been developed to facilitate the intracellular delivery of AZTTP or its precursors, thereby bypassing the often rate-limiting phosphorylation steps and enhancing therapeutic potential. nih.govnih.gov
Aryl Phosphate Derivatives (ProTide Approach)
A prominent strategy involves the synthesis of membrane-soluble aryl phosphate derivatives of AZT. nih.govlookchem.com These compounds, often referred to as ProTides, mask the charged phosphate group, allowing the molecule to diffuse across the cell membrane. nih.govfrontiersin.org Once inside the cell, they are designed to be enzymatically cleaved, releasing the 5'-monophosphate (AZT-MP), which is then rapidly converted by cellular kinases to the active AZTTP. nih.govlookchem.com
Research into novel aryl phosphate derivatives of AZT, prepared via phosphorochloridate chemistry, has shown that these compounds act as effective membrane-soluble prodrugs. nih.govlookchem.com In vitro evaluations demonstrated a pronounced and selective anti-HIV activity in CEM cells. lookchem.com Crucially, the biological effect's magnitude was found to vary significantly depending on the specific chemical nature of the aryl group used to block the phosphate. nih.govlookchem.com
A key advantage of this approach is its ability to bypass the initial, and often slowest, step of phosphorylation catalyzed by thymidine kinase (TK). nih.govlookchem.com Several of these aryl phosphate prodrugs maintained significant antiviral activity in TK-deficient mutant CEM cells, a cell line where the parent drug AZT is virtually inactive. nih.govlookchem.com This finding strongly supports the hypothesis that these derivatives exert their effects by releasing AZT nucleotide forms directly inside the cell. nih.gov
| Strategy | Prodrug Class | Intracellular Metabolite | Key Research Findings |
| ProTide | Aryl phosphate derivatives of AZT | 4'-Azidothymidine 5'-monophosphate (AZT-MP) | - Designed as membrane-soluble prodrugs to deliver bioactive nucleotides. nih.govlookchem.com- Magnitude of anti-HIV activity depends on the nature of the phosphate blocking group. lookchem.com- Retain marked antiviral activity in thymidine kinase-deficient (TK-) cells, unlike AZT. nih.gov |
Nanoformulation-Based Delivery
Another advanced strategy focuses on the direct delivery of the pre-formed, active AZTTP by encapsulating it within nanoformulations. This approach protects the highly polar triphosphate from degradation and facilitates its transport into target cells and tissues.
Magnetic Nanoparticles: One method involves the direct binding of AZTTP onto iron oxide (magnetite, Fe₃O₄) magnetic nanoparticles through ionic interactions. nih.gov The resulting nanoformulation, termed MP-AZTTP, was shown to completely retain the biological activity of the triphosphate. nih.gov In studies using peripheral blood mononuclear cells, the MP-AZTTP nanoformulation effectively suppressed HIV-1 replication. nih.gov This technology holds potential for targeted delivery, where an external magnetic force could guide the drug-loaded nanoparticles to specific sites, such as the brain, to address viral reservoirs. nih.govdovepress.com
Liposomal and Polymeric Nanocapsules: Liposomes and polymer-based nanocapsules have also been explored for AZTTP delivery. Magnetic liposomes containing AZTTP, with an average size of 150 nm, were developed to enhance transport across the blood-brain barrier (BBB). dovepress.com In vitro studies demonstrated that the apparent permeability of these magnetic AZTTP liposomes across a BBB model was three times higher than that of free AZTTP. dovepress.com Furthermore, these liposomes were efficiently taken up by monocytes, and the resulting "magnetic monocytes" showed enhanced migration across the endothelial barrier when guided by an external magnetic field. dovepress.com
In other research, hybrid polymer nanocapsules, specifically those made of poly(iso-butylcyanoacrylate), have been shown to enhance the in vitro delivery of AZTTP into macrophages. sierrabioresearch.com
| Strategy | Delivery Vehicle | Mechanism | Key Research Findings |
| Nanoformulation | Magnetic Nanoparticles (Fe₃O₄) | Ionic binding of AZTTP to nanoparticles. | - Suppresses HIV-1 replication in peripheral blood mononuclear cells. nih.gov- Can be potentially targeted to the brain using an external magnetic field. nih.gov |
| Nanoformulation | Magnetic Liposomes | Encapsulation of AZTTP within liposomes containing magnetite. | - Average size of ~150 nm. dovepress.com- Showed 3-fold higher permeability across an in vitro BBB model than free AZTTP. dovepress.com- Facilitates monocyte-mediated transport across the BBB under a magnetic field. dovepress.com |
| Nanoformulation | Polymer Nanocapsules | Encapsulation of AZTTP in poly(iso-butylcyanoacrylate) nanocapsules. | - Enhances in vitro delivery of AZTTP to macrophages. sierrabioresearch.com |
Advanced Research Methodologies and in Vitro Studies
In Vitro Assays for Enzyme Inhibition and Activity
Fluorometric assays provide a rapid and sensitive method for measuring the activity of viral enzymes like HIV reverse transcriptase (RT). nih.gov These assays can effectively determine the kinetic constants and inhibition patterns of compounds such as AZT-TP. nih.gov One such method involves the use of the fluorescent dye 4',6-diamidino-2-phenylindole (DAPI). nih.gov The assay proceeds by incubating the reverse transcriptase enzyme with a poly(A)·oligo(dT) template-primer and deoxythymidine triphosphate (dTTP). nih.gov As the enzyme synthesizes a DNA strand complementary to the RNA template, an RNA·DNA heteroduplex is formed. nih.gov
The fluorescence of DAPI significantly increases upon binding to this newly formed RNA·DNA heteroduplex. nih.gov This increase in fluorescence is directly proportional to the amount of active RT and the reaction time. nih.gov When an inhibitor like AZT-TP is introduced, it competes with the natural substrate (dTTP), leading to a reduction in the synthesis of the RNA·DNA duplex and, consequently, a lower fluorescence signal. The results obtained from this fluorometric method show a strong correlation with traditional radioisotopic enzyme assays. nih.gov This technique has been successfully used to determine the type of inhibition and the kinetic constants for RT inhibitors, including zidovudine (B1683550) 5'-triphosphate (AZT-TP). nih.gov
DNA chain termination assays are fundamental to understanding the primary mechanism of action of 4'-Azidothymidine (B1666319) 5'-triphosphate. As the active triphosphate metabolite of azidothymidine (AZT), AZT-TP functions as a DNA chain terminator. sciencesnail.com In these assays, AZT-TP is introduced into a system where DNA synthesis is occurring, typically catalyzed by HIV reverse transcriptase. sciencesnail.com Because AZT-TP lacks the crucial 3'-hydroxyl group found in natural deoxynucleotides, its incorporation into a growing DNA strand prevents the formation of the next phosphodiester bond, thereby halting further elongation of the DNA chain. sciencesnail.comnih.gov
Studies have shown that AZT-TP is a potent competitive inhibitor of HIV-RT with respect to the natural substrate, dTTP. nih.govnih.gov The inhibitory effect is more pronounced during RNA-to-DNA synthesis compared to DNA-to-DNA synthesis. nih.gov A key finding from these assays is that HIV-RT can efficiently incorporate two consecutive AZT monophosphate (AZT-MP) molecules into the nascent DNA strand. nih.gov The incorporation of two consecutive AZT-MP molecules, or even two separated by a single natural deoxyribonucleoside monophosphate, effectively abolishes further DNA chain elongation by HIV-RT. nih.gov In contrast, human DNA polymerases α and β incorporate a single AZT-MP molecule at a very slow rate and can continue to elongate the chain, highlighting the compound's selective action. nih.gov
Table 1: Inhibition Constants (Ki) of 4'-Azidothymidine 5'-triphosphate (ADRT-TP) Against Various Polymerases
| Enzyme | Template | Ki (µM) | Natural Substrate (TTP) Km (µM) |
|---|---|---|---|
| HIV Reverse Transcriptase | RNA | 0.009 | 3.3 |
| HIV Reverse Transcriptase | DNA | 0.95 | 16.3 |
| Human DNA Polymerase α | - | 62.5 | - |
| Human DNA Polymerase β | - | 150 | - |
Data sourced from Chen et al., 1992. nih.gov
Cellular Model Systems for this compound Research
Human lymphocytes are a primary target for HIV infection and thus serve as a critical cellular model for studying antiretroviral compounds. Research has demonstrated that azidothymidine (the prodrug of AZT-TP) exhibits potent inhibitory activity against HIV replication in these cells. nih.gov Within the lymphocytes, AZT is phosphorylated by cellular kinases to its active triphosphate form, AZT-TP. nih.govcapes.gov.br
Studies using phytohemagglutinin-stimulated human peripheral blood lymphocytes have been instrumental in comparing the intracellular metabolism and efficacy of different nucleoside analogs. asm.org For instance, the intracellular levels of AZT-TP can be quantified and compared to those of other antiviral agents to assess relative potency. asm.org These models allow researchers to observe how the compound suppresses viral replication and enhances the viability of infected T cells. rndsystems.com The kinetics of AZT-TP elimination can also be studied in HIV-1-infected lymphocytes, providing insights into the duration of its antiviral effect within the target cells. asm.org
The human telomerase enzyme contains a reverse transcriptase component (hTERT), making it a potential target for reverse transcriptase inhibitors like AZT. nih.govnih.gov Consequently, various telomerase-positive cancer cell lines have been used to investigate the effects of AZT. nih.gov AZT is phosphorylated to AZT-TP within these cancer cells, where it can then inhibit telomerase activity. nih.gov
Research has shown that AZT can inhibit cell growth and telomerase activity in a variety of cancer cell lines, including those derived from esophageal, breast, bladder, colon, and ovarian cancers. nih.govnih.gov For example, in the TE-11 human esophageal cancer cell line, treatment with AZT resulted in a significant reduction in telomerase activity, cell cycle arrest, and induced DNA damage. nih.gov Similarly, studies in HL60 human leukemia cells demonstrated that 3'-azido-2',3'-dideoxynucleoside 5'-triphosphates inhibit telomerase activity in vitro, and the corresponding nucleosides lead to telomere shortening. jenabioscience.com These findings suggest a potential application for AZT and its triphosphate form as an anti-cancer agent by targeting the telomere maintenance system in malignant cells. nih.gov
Peripheral blood mononuclear cells (PBMCs) are a crucial model for studying the intracellular metabolism of AZT, as they represent a key population of cells susceptible to HIV infection. nih.gov A prerequisite for AZT's antiviral activity is its conversion to the mono-, di-, and triphosphate forms by cellular enzymes. nih.gov Studies using PBMCs isolated from various individuals have shown significant inter-individual variation in the capacity to phosphorylate AZT. nih.gov
In these cells, AZT monophosphate (AZT-MP) is the most abundant metabolite, constituting on average 96-99.2% of the total AZT nucleotides. nih.govnih.gov The levels of the active metabolite, AZT-TP, are considerably lower but are sufficient for therapeutic effect. nih.gov Research has also determined the intracellular half-life of AZT metabolites in mitogen-stimulated PBMCs to be approximately 2.5 hours. nih.gov Furthermore, studies have compared the phosphorylation of AZT in maternal and fetal PBMCs, finding that fetal cells are just as capable as maternal cells at generating the active AZT-TP, which is significant for preventing mother-to-child transmission of HIV. nih.gov A nanoformulation of AZT 5'-triphosphate has also been shown to suppress HIV-1 replication in PBMCs. jenabioscience.com
Table 2: Intracellular Distribution of Azidothymidine (AZT) Metabolites in PBMCs
| Metabolite | Average Percentage of Total Nucleotides (at 0.08-1.6 µM AZT) |
|---|---|
| Azidothymidine monophosphate (AZT-MP) | 96 - 99.2% |
| Azidothymidine diphosphate (B83284) (AZT-DP) | 0.7 - 1.8% |
| Azidothymidine triphosphate (AZT-TP) | 0.4 - 2.7% |
Data sourced from Jacobson et al., 1991. nih.gov
Analytical Techniques for Intracellular this compound Quantitation
The accurate measurement of intracellular concentrations of this compound (AZT-TP) is critical for understanding its pharmacological activity. However, this quantification presents significant analytical challenges due to the compound's polarity, low intracellular concentrations, and interference from abundant endogenous nucleotides. nih.gov To overcome these obstacles, researchers have developed highly sensitive and specific methods, primarily centered around high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). nih.govacs.org
A prevalent strategy involves a multi-step sample preparation process. nih.gov First, peripheral blood mononuclear cells (PBMCs) or other cultured cells are collected and lysed to release the intracellular contents. researchgate.net The cell lysate then undergoes solid-phase extraction (SPE), typically using an anion-exchange (AX) cartridge, to separate the highly negatively charged triphosphate nucleotides, like AZT-TP, from other cellular components and less phosphorylated forms like the monophosphate (AZT-MP) and diphosphate (AZT-DP). nih.govacs.org
One common approach then uses an enzymatic digestion step. acs.org An enzyme, such as alkaline phosphatase, is added to cleave the triphosphate group from AZT-TP, converting it to its parent nucleoside, 3'-azidothymidine (Zidovudine or AZT). nih.gov This indirect measurement is advantageous because the parent nucleoside is less polar and easier to analyze with reverse-phase HPLC. The resulting AZT is then quantified by HPLC-MS/MS, and the concentration is back-calculated to determine the original intracellular amount of AZT-TP. acs.org This method has proven to be robust, with high recovery rates and low limits of detection. nih.govacs.org For instance, one method reported a limit of detection (LOD) of 4.0 fmol per 10⁶ cells, which is sensitive enough for clinical pharmacokinetic studies. nih.gov
More recent advancements have focused on the direct quantification of the intact AZT-TP molecule, which avoids the potential variability of enzymatic digestion. nih.govmdpi.com These direct methods are challenging due to the difficulty in achieving good chromatographic retention and the high background from endogenous triphosphates, such as 2'-deoxythymidine-5'-triphosphate (dTTP). nih.gov Innovations in this area include monitoring a minor but highly specific product ion during mass spectrometry and spiking samples with a known amount of AZT-TP to help the signal emerge from the background noise, thereby increasing sensitivity. nih.gov
The table below summarizes and compares key performance characteristics of various analytical methods developed for AZT-TP quantitation.
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytical Platform | HPLC-MS/MS (indirect) nih.gov | HPLC-MS/MS (direct) nih.gov | HPLC-MS/MS (indirect) acs.org |
| Sample Pre-treatment | Anion-exchange SPE, enzymatic digestion | Protein precipitation, sample spiking | Anion-exchange SPE, enzymatic digestion |
| Limit of Quantitation (LOQ) | 4.0 fmol/10⁶ cells (LOD) | 150 fmol/sample | 50 pg/sample |
| Linear Range | 4.0 to 10,000 fmol/10⁶ cells | Not specified | 50–45,000 pg |
| Recovery | >95% | >85% | 98.3% |
| Inter-assay Precision (%CV) | Not specified | <15% (17% at LOQ) | 8.2% |
| Key Feature | High sensitivity for clinical samples. | Direct measurement of AZT-TP without enzymatic digestion. | Simultaneous quantitation of three different nucleoside triphosphates. |
This table is interactive. Click on the headers to sort the data.
Novel Delivery Systems for In Vitro Research Applications
Delivering a highly charged molecule like this compound across the lipid bilayer of a cell membrane for in vitro studies is a significant challenge. The compound's negative charges at physiological pH prevent passive diffusion. To address this, researchers are exploring novel delivery systems capable of transporting the active triphosphate form directly into cells, bypassing the need for intracellular phosphorylation. These systems are invaluable for research applications, allowing scientists to study the compound's effects without the confounding variables of cellular uptake and metabolic activation of the parent drug, Zidovudine.
A particularly innovative approach utilizes magneto-electric nanoparticles (MENs) as carriers for on-demand, controlled release of AZT-TP. fiu.edunih.gov This technology employs core-shell nanostructures, such as cobalt ferrite (B1171679) (CoFe₂O₄) as the magnetic core and barium titanate (BaTiO₃) as the piezoelectric shell. fiu.edu AZT-TP is bound to the surface of these nanoparticles.
The release mechanism is not based on heat but on the intrinsic magneto-electric effect. nih.gov When an external, low-frequency AC magnetic field is applied, the magnetic core of the nanoparticle changes its shape. This strain is transferred to the piezoelectric shell, which in turn generates a localized electric field. fiu.edu This electric field is strong enough to disrupt the electrostatic bonds holding the negatively charged AZT-TP to the nanoparticle carrier, triggering its release into the surrounding environment, such as the cytoplasm of a cell. fiu.edunih.gov
In vitro studies have demonstrated the successful on-demand release of AZT-TP from these 30 nm CoFe₂O₄@BaTiO₃ nanoparticles. fiu.edu The functional and structural integrity of the released drug was confirmed through various analytical techniques and in experiments with HIV-infected cells. nih.gov This system offers precise temporal control over drug delivery in a research setting, providing a powerful tool to investigate the direct effects of AZT-TP at specific time points. fiu.edunih.gov
Evaluation of this compound Stability in Biological Matrices
The stability of this compound in biological matrices is a crucial consideration for the accuracy of in vitro studies and the interpretation of intracellular pharmacokinetic data. researchgate.net Biological matrices, such as cell culture media, cytoplasm, or cell lysates used for analytical quantification, contain enzymes and have pH conditions that can potentially degrade the triphosphate molecule. nih.gov Degradation can occur through dephosphorylation back to the diphosphate, monophosphate, or parent nucleoside, which would lead to an underestimation of the true intracellular concentration of the active compound.
Forced degradation studies are a standard component of developing and validating stability-indicating analytical methods. nih.gov While comprehensive studies detailing the degradation pathways of AZT-TP in various biological fluids are not widely published, the stability of its parent compound, Zidovudine (AZT), has been investigated. In one study, AZT was found to be stable when refluxed in 2M sodium hydroxide (B78521) (NaOH) and in neutral conditions, but it formed two major degradation products when stressed in 2M hydrochloric acid (HCl) at 80°C for 72 hours. nih.gov This suggests that the nucleoside itself is susceptible to acidic hydrolysis, a pathway that could potentially affect the stability of its phosphorylated forms.
In the context of quantitative bioanalysis, the stability of AZT-TP in the processed sample matrix (e.g., cell lysate) is a mandatory validation parameter. researchgate.netmdpi.com Researchers must demonstrate that no significant degradation occurs during the entire sample handling, storage, and analysis process. This is often assessed through freeze-thaw stability, short-term stability at room temperature, and long-term stability at storage temperatures (e.g., -80°C). These validation experiments ensure that the measured concentration accurately reflects the level of AZT-TP present in the cells at the moment of collection.
Future Directions in 4 Azidothymidine 5 Triphosphate Research
Elucidating Uncharacterized Molecular Interactions
Future research is aimed at identifying and characterizing previously unknown molecular interactions of 4'-azidothymidine (B1666319) 5'-triphosphate beyond its primary target, the viral reverse transcriptase. sciencesnail.com While it is a potent inhibitor of viral replication, it also interacts with various cellular enzymes, which may contribute to both its therapeutic effects and its side-effect profile. nih.gov
The interactions of azidothymidine triphosphate with cellular DNA polymerases alpha, delta, and epsilon have been studied. DNA polymerase alpha can incorporate azidothymidine monophosphate, albeit much less efficiently than the natural substrate, dTTP. nih.gov Inhibition of DNA polymerases delta and epsilon by azidothymidine triphosphate is more significant. nih.gov Furthermore, azidothymidine triphosphate is a known inhibitor of DNA polymerase gamma, an enzyme crucial for mitochondrial DNA replication, which may explain some of the toxicities observed during therapy. nih.gov
Recent studies have also revealed that the accumulation of 4'-azidothymidine 5'-triphosphate can disrupt mitochondrial dynamics. nih.gov This occurs through the downregulation of Opa1 and upregulation of Drp1, leading to mitochondrial fragmentation and increased production of reactive oxygen species (ROS). medchemexpress.com Additionally, at clinically relevant concentrations, the parent compound, azidothymidine, has been shown to inhibit glycosylation and alter glycosphingolipid synthesis, suggesting a broader impact on cellular metabolism. jenabioscience.com
Table 1: Interaction of this compound with Cellular Enzymes
| Enzyme | Interaction Type | Ki Value (μM) | Outcome |
|---|---|---|---|
| DNA Polymerase α | Weak Inhibitor/Substrate | >1000 nih.gov | Marginal inhibition, slow incorporation. nih.govnih.gov |
| DNA Polymerase β | Poor Inhibitor | 150 nih.gov | Minimal effect. nih.gov |
| DNA Polymerase γ | Inhibitor | - | Inhibition of mitochondrial DNA replication. nih.gov |
| DNA Polymerase δ | Competitive Inhibitor | 250 nih.gov | Inhibition of DNA replication. nih.gov |
| DNA Polymerase ε | Competitive Inhibitor | 320 nih.gov | Inhibition of DNA replication. nih.gov |
| DNA Primase | Weak Inhibitor | >1000 nih.gov | Barely inhibited. nih.gov |
Development of Next-Generation Analogues with Enhanced Selectivity and Potency
A significant area of future research is the design and synthesis of novel analogues of 4'-azidothymidine with improved therapeutic properties. The goal is to create compounds with greater selectivity for viral enzymes over human cellular polymerases, thereby increasing potency against the virus while minimizing off-target effects. acs.orgnih.gov
One approach involves modifying the sugar moiety of the nucleoside. For instance, the synthesis of 4'-seleno-AZT, where the 4'-oxygen of the ribose ring is replaced by selenium, has been explored. acs.org While this particular analogue did not show anti-HIV activity, the synthesis of novel building blocks like 4'-selenothymidine provides a template for developing new drugs. acs.org
Another strategy focuses on creating prodrugs that can deliver the active triphosphate form more efficiently into target cells. nih.govresearchgate.net This includes the synthesis of phosphoramidate (B1195095) derivatives and other phosphate (B84403) esters of AZT. researchgate.net These modifications are designed to create more membrane-soluble compounds that can be converted intracellularly to the active nucleotide, potentially leading to enhanced antiviral activity and a better selectivity index. nih.gov For example, certain haloalkyl phosphate derivatives of AZT have demonstrated a pronounced and selective antiviral action. researchgate.net Additionally, functionalizing the 5'-hydroxyl group of AZT with amino acids has led to analogues with increased activity against certain bacteria. nih.gov However, not all modifications have been successful; some acyclic analogues of AZT have shown no significant antiviral activity. tandfonline.com
Table 2: Examples of 4'-Azidothymidine Analogues and their Research Focus
| Analogue | Modification | Research Goal | Outcome |
|---|---|---|---|
| 4'-Seleno-AZT | Replacement of 4'-oxygen with selenium. acs.org | Enhance anti-HIV activity and explore conformational effects. acs.org | No significant anti-HIV or cytotoxic activity up to 100 µM. acs.org |
| AZT-Amino Acid Conjugates (e.g., AZT-Leu) | Functionalization of the 5'-OH group with amino acids. nih.gov | Develop potential prodrugs with antibacterial activity. nih.gov | Increased antibacterial activity compared to AZT. nih.gov |
| Haloalkyl Phosphate Derivatives of AZT | Addition of haloalkyl groups to the phosphate moiety. researchgate.net | Create membrane-soluble prodrugs of the active nucleotide. researchgate.net | Pronounced and selective antiviral action. researchgate.net |
| Acyclic AZT Analogues | Modification of the sugar ring to an acyclic structure. tandfonline.com | Investigate antiviral activity against HIV and herpes simplex virus. tandfonline.com | No significant antiviral activity observed. tandfonline.com |
Integration into Mechanistic Studies of Nucleic Acid Metabolism and Repair
Beyond its therapeutic applications, this compound serves as a valuable tool for investigating the fundamental mechanisms of nucleic acid metabolism and DNA repair. nih.gov Its ability to be incorporated into a growing DNA chain and terminate synthesis makes it an effective probe for studying the intricacies of DNA polymerases and repair pathways. sciencesnail.com
The incorporation of 4'-azidothymidine monophosphate into DNA allows researchers to study the response of cellular repair machinery to chain-terminated DNA. nih.gov For example, the resistance of a 3'-azidothymidine-containing primer to degradation by the 3'- to 5'-exonuclease activity of DNA polymerase epsilon suggests that the repair of such terminated primers could be a rate-limiting step in DNA replication in cells treated with the drug. nih.gov
Furthermore, radiolabeled versions of AZT analogues, such as [11C]AZT, are being developed for use in positron emission tomography (PET) to visualize tumor cell proliferation in vivo. nih.gov This application stems from the original design of AZT as an antitumor agent, leveraging its ability to inhibit DNA synthesis in rapidly dividing cancer cells. nih.gov Such imaging tools can provide insights into the metabolic activity of tumors and aid in the development of new cancer therapies. The study of how AZT inhibits mitogen-stimulated growth and DNA repair in human lymphocytes at therapeutic concentrations also provides a model for understanding its effects on cellular proliferation and maintenance. nih.gov
Q & A
Q. How does AZT-TP inhibit reverse transcriptase (RT) at the molecular level?
AZT-TP acts as a competitive substrate analog of thymidine triphosphate (dTTP). Upon phosphorylation by cellular kinases, it incorporates into nascent viral DNA during reverse transcription. The absence of a 3'-hydroxyl group prevents phosphodiester bond formation, leading to premature chain termination . Methodologically, RT inhibition can be confirmed using in vitro primer-extension assays with purified RT enzyme and radiolabeled nucleotides.
Q. What are the key considerations for synthesizing and stabilizing AZT-TP in laboratory settings?
AZT-TP synthesis involves sequential phosphorylation of zidovudine (AZT) by thymidine kinase and nucleoside diphosphate kinase. Stability is pH- and temperature-dependent; store at -80°C in neutral buffers to prevent hydrolysis of the triphosphate moiety . Purity should be verified via HPLC or mass spectrometry, with degradation monitored using ³¹P-NMR to detect phosphate group loss .
Q. How can researchers quantify AZT-TP incorporation into DNA strands?
Use radiolabeled AZT-TP (e.g., ³H or ³²P) in in vitro DNA synthesis assays, followed by gel electrophoresis to visualize truncated DNA products . Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables precise quantification in cellular extracts, with calibration against synthetic standards .
Advanced Research Questions
Q. How does AZT-TP inhibit telomerase activity, and what experimental models validate this mechanism?
AZT-TP competes with dGTP at the telomerase active site, disrupting telomere elongation. Dose-dependent inhibition is demonstrated via in vitro telomerase extension assays (e.g., TRAP assay) with increasing AZT-TP concentrations (0–2 mM) and quantification of normalized G incorporation to calculate K’1/2 values . Cancer cell lines (e.g., HS839.T melanoma) treated with AZT-TP show reduced telomere length via qPCR or Southern blot .
Q. What strategies improve AZT-TP delivery across the blood-brain barrier (BBB) for targeting HIV reservoirs?
Magnetic nanoformulations (e.g., AZT-TP-loaded iron oxide nanoparticles coated with surfactants) enable BBB penetration under external magnetic fields. In vivo rodent models demonstrate enhanced brain biodistribution using fluorescence imaging or HPLC analysis of cerebrospinal fluid . Key parameters include nanoparticle size (<100 nm, confirmed via TEM/DLS) and surface charge optimization for reduced macrophage uptake .
Q. How do researchers resolve contradictions between AZT-TP’s antiviral efficacy and cellular toxicity?
Dose-response profiling in primary lymphocytes compares HIV inhibition (via p24 ELISA) to mitochondrial toxicity (via ATP assays or lactate production). AZT-TP’s selectivity arises from higher affinity for RT over human DNA polymerase γ, validated using in vitro polymerase activity assays with purified enzymes .
Q. What methods assess AZT-TP’s off-target effects on host DNA repair pathways?
Comet assays detect single-strand DNA breaks in AZT-TP-treated cells. Additionally, whole-genome sequencing identifies mutation hotspots, while γ-H2AX staining quantifies double-strand breaks . Compare results to cells treated with non-chain-terminating analogs (e.g., tenofovir) to isolate AZT-TP-specific effects .
Q. How does AZT-TP accelerate cellular aging in non-HIV models?
AZT-TP shortens telomeres in dividing cells (e.g., fibroblasts) by inhibiting telomerase. Measure telomere length via flow-FISH or qPCR, and correlate with senescence markers (β-galactosidase activity) . Longitudinal studies in murine models show accelerated aging phenotypes (e.g., hair graying, organ atrophy) at AZT-TP doses ≥50 mg/kg/day .
Q. What combinatorial approaches enhance AZT-TP’s efficacy while mitigating resistance?
Co-administer AZT-TP with allosteric RT inhibitors (e.g., nevirapine) to reduce viral escape. In silico molecular docking predicts synergistic binding sites, validated via viral load assays in PBMCs . For CNS delivery, combine AZT-TP nanoformulations with efflux pump inhibitors (e.g., elacridar) to bypass P-glycoprotein-mediated extrusion .
Methodological Notes
- Data Interpretation : Address batch-to-batch variability in AZT-TP synthesis by including internal controls (e.g., commercial dNTPs) in enzymatic assays .
- Ethical Compliance : Use primary cell lines or patient-derived samples with IRB approval for translational studies .
- Advanced Tools : CRISPR-Cas9-edited cell lines (e.g., POLG mutants) clarify AZT-TP’s mitochondrial toxicity mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
